![molecular formula C10H17N3O2 B4058489 5-amino-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-ol](/img/structure/B4058489.png)
5-amino-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-ol
Overview
Description
5-amino-1-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-1H-pyrazol-3-ol, commonly known as DMTB, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields.
Scientific Research Applications
Synthesis and Chemical Properties
- A comprehensive computational and experimental study focused on the eco-friendly synthesis strategy of new heterocyclic pyrazolic carboxylic α-amino esters, highlighting the efficient synthesis of pyrazolyl α-amino esters derivatives. These compounds show significant potential due to their active biomolecule properties, obtained through O-alkylation reactions with primary pyrazole alcohols (E. Mabrouk et al., 2020).
- Research on crystal and molecular structure of 3-pyrazolone derivatives, including 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, underscores the importance of X-ray diffraction in establishing the predominant tautomeric form and elucidating hydrogen bonding patterns in the solid state (M. Kimura, 1986) (source).
Optical Properties and Applications
- Investigations into the synthesis and optical properties of antipyrine derivatives thin films have broadened understanding of these compounds' absorption spectra and optical band transitions, highlighting their potential in various applications due to unique optical characteristics (N. El-Ghamaz et al., 2017) (source).
Biological Activity Potential
- A study on Schiff bases of 4-amino-1,2,4-triazole derivatives containing a pyrazole moiety demonstrated significant analgesic and antioxidant properties, suggesting these compounds' potential for therapeutic applications (K. Karrouchi et al., 2016) (source).
- Research into novel pyrazole derivatives with oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives as potential antimicrobial and anticancer agents revealed that certain compounds exhibited higher anticancer activity than the reference drug doxorubicin, along with significant antimicrobial activity (H. Hafez et al., 2016) (source).
properties
IUPAC Name |
3-amino-2-(2,2-dimethyloxan-4-yl)-1H-pyrazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2/c1-10(2)6-7(3-4-15-10)13-8(11)5-9(14)12-13/h5,7H,3-4,6,11H2,1-2H3,(H,12,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCSPZSCEJDGMH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CCO1)N2C(=CC(=O)N2)N)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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